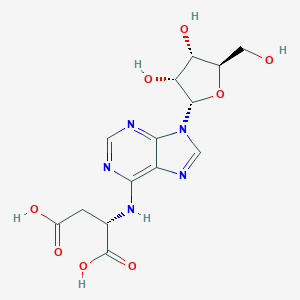
Diflunisal glucuronide ether
Overview
Description
Mechanism of Action
Target of Action
Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether, primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound acts by reversibly inhibiting the COX-1 and 2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, leading to its antipyretic, analgesic, and anti-inflammatory properties . Other proposed mechanisms include inhibiting chemotaxis, altering lymphocyte activity, inhibiting neutrophil aggregation/activation, and decreasing proinflammatory cytokine levels .
Biochemical Pathways
Diflunisal phenolic glucuronide affects the arachidonic acid pathway . By inhibiting the COX-1 and 2 enzymes, it disrupts the synthesis of prostaglandins via this pathway . This disruption can lead to downstream effects such as reduced inflammation and pain .
Pharmacokinetics
The compound exhibits good absorption and is extensively metabolized to glucuronide conjugates . The predominant metabolite is the ether (phenolic) glucuronide conjugate . It has a half-life elimination of 8 to 12 hours, which can be prolonged with renal impairment . The compound is excreted in the urine (~90% as glucuronide conjugates) and feces (<5%) .
Result of Action
The result of Diflunisal phenolic glucuronide’s action is the relief of pain accompanied by inflammation, and symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis . Its anti-inflammatory, analgesic, and antipyretic properties contribute to these effects .
Action Environment
The action of Diflunisal phenolic glucuronide can be influenced by environmental factors such as the presence of liver disease. For instance, both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Diflunisal phenolic glucuronide is a product of the glucuronidation pathway of diflunisal . The glucuronidation of diflunisal results in two major metabolites: the phenolic glucuronide (Diflunisal glucuronide ether) and the acyl glucuronide .
Cellular Effects
It is known that diflunisal, the parent compound, has significant effects on various types of cells and cellular processes . As a derivative of diflunisal, this compound may share some of these effects or have unique effects of its own.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that diflunisal, the parent compound, exerts its effects primarily through the inhibition of prostaglandin synthesis . This occurs via the inhibition of the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Temporal Effects in Laboratory Settings
Studies on diflunisal have shown that its glucuronidation, which results in the formation of this compound, is a time-dependent process .
Metabolic Pathways
This compound is a product of the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, facilitated by the action of UDP-glucuronosyltransferases .
Transport and Distribution
It is known that diflunisal, the parent compound, is highly bound to plasma proteins and has a relatively low volume of distribution .
Subcellular Localization
The subcellular localization of this compound is not well established. As a metabolite of diflunisal, it is likely to be found in the liver cells where diflunisal metabolism primarily occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diflunisal glucuronide ether involves the glucuronidation of diflunisal. This process typically occurs in the liver, where diflunisal undergoes phase II metabolism to form glucuronide conjugates. The reaction conditions for glucuronidation include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .
Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the synthesis can be replicated in vitro using liver microsomes or recombinant enzymes to facilitate the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Diflunisal glucuronide ether can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can lead to the cleavage of the glucuronide bond, releasing diflunisal and glucuronic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the phenolic structure.
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the glucuronide moiety.
Major Products Formed:
Hydrolysis: Diflunisal and glucuronic acid.
Oxidation: Oxidized diflunisal derivatives.
Reduction: Reduced diflunisal glucuronide derivatives.
Scientific Research Applications
Diflunisal glucuronide ether has several scientific research applications:
Comparison with Similar Compounds
- Diflunisal phenolic glucuronide
- Diflunisal acyl glucuronide
- Salicylic acid glucuronide
- Ibuprofen glucuronide
- Diclofenac glucuronide
Comparison: Diflunisal glucuronide ether is unique due to its ether linkage, which distinguishes it from other glucuronide conjugates that typically have ester or acyl linkages . This structural difference can influence its stability, reactivity, and pharmacokinetic properties .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZXVQOCMCPTHC-KSPMYQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207143 | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58446-29-0 | |
| Record name | Diflunisal glucuronide ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?
A1: Diflunisal phenolic glucuronide (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []
Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?
A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []
Q3: Does adjuvant-induced arthritis affect the glucuronidation process?
A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


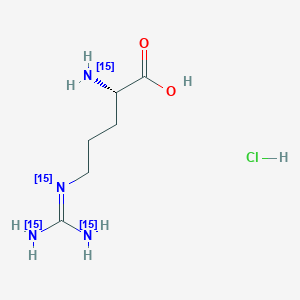
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
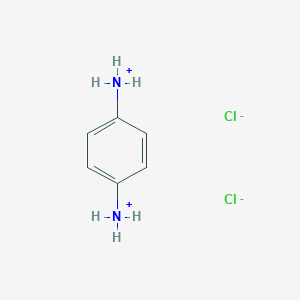
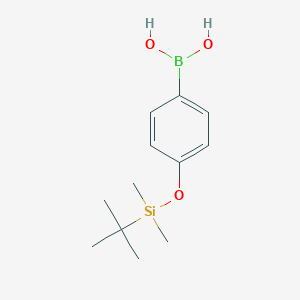
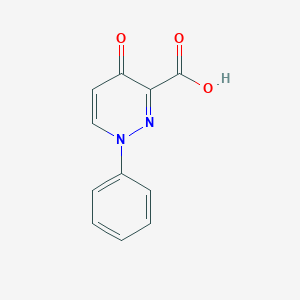
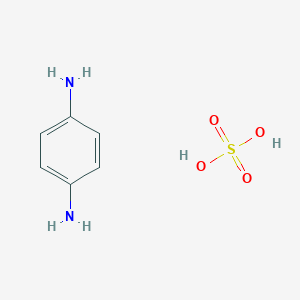


![(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B120900.png)


![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
